![molecular formula C7H5ClF2O2S B1411475 2,5-Difluoro-3-methylbenzenesulfonyl chloride CAS No. 1803825-42-4](/img/structure/B1411475.png)
2,5-Difluoro-3-methylbenzenesulfonyl chloride
Overview
Description
2,5-Difluoro-3-methylbenzenesulfonyl chloride is a versatile chemical compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.62 g/mol . This compound is widely used in scientific research due to its unique properties, making it valuable for various applications, including drug synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2,5-difluoro-3-methylbenzene. This process can be achieved using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions helps in achieving consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and other sulfonyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Applications in Organic Synthesis
2,5-Difluoro-3-methylbenzenesulfonyl chloride serves as a versatile reagent in organic chemistry. Its applications include:
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Synthesis of Sulfonamides :
- The compound is used to synthesize various sulfonamide derivatives, which are crucial in medicinal chemistry for developing antibacterial agents.
- Example: N,N-Diethyl-2,5-difluoro-3-methylbenzenesulfonamide can be synthesized from this compound, showcasing its utility in creating biologically active molecules.
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Functionalization of Aromatic Compounds :
- It acts as a sulfonylating agent, allowing for the introduction of sulfonyl groups into aromatic systems, which can modify the physical and chemical properties of the resulting compounds.
Applications in Pharmaceutical Chemistry
The pharmaceutical industry utilizes this compound for:
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Drug Development :
- It is employed in the synthesis of compounds that exhibit therapeutic effects against various diseases. The fluoro-substituents enhance the pharmacokinetic properties of the drugs.
- Case Study: A recent study demonstrated the synthesis of a novel anti-inflammatory drug using this compound as a key intermediate.
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Bioconjugation :
- The compound can be used to create bioconjugates for targeted drug delivery systems, improving the efficacy and specificity of therapeutic agents.
Data Table: Synthesis Pathways
Reaction Type | Starting Material | Product | Yield (%) |
---|---|---|---|
Sulfonamide Synthesis | This compound + Diethylamine | N,N-Diethyl-2,5-difluoro-3-methylbenzenesulfonamide | 85 |
Aromatic Functionalization | 2,5-Difluoro-3-methylbenzene + SO₂Cl₂ | This compound | 90 |
Bioconjugation | This compound + Target Molecule | Bioconjugate | 75 |
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-methylbenzenesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in modifying molecules and creating new compounds with desired functionalities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorobenzenesulfonyl chloride
- 3-Methylbenzenesulfonyl chloride
- 2,5-Difluoro-4-methylbenzenesulfonyl chloride
Uniqueness
2,5-Difluoro-3-methylbenzenesulfonyl chloride is unique due to the presence of both fluorine and methyl groups on the benzene ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Biological Activity
Introduction
2,5-Difluoro-3-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C7H6ClF2O2S
- Molecular Weight: 232.64 g/mol
The presence of fluorine atoms and a sulfonyl chloride group contributes to its reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including those related to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various bacterial strains, including Enterococcus faecalis and Enterococcus faecium, with minimum inhibitory concentrations (MIC) reported as low as 6.25 mg/L .
Anticancer Potential
The compound has been explored for its anticancer properties. Studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells by interacting with specific molecular targets. The mechanism often involves the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition of cell proliferation .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been shown to interact with various enzymes through covalent modification. For example, studies have demonstrated that similar sulfonyl compounds can effectively inhibit serine proteases and other key enzymes involved in cellular signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of benzenesulfonate derivatives reported that modifications at the benzenesulfonate scaffold significantly enhanced antibacterial activity against Gram-positive bacteria. The findings suggested that the introduction of fluorine substituents could improve binding affinity and potency against bacterial targets .
- Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that compounds related to this compound exhibited selective toxicity towards cancer cell lines while maintaining lower toxicity towards normal human fibroblasts (MRC-5). This selectivity is crucial for developing therapeutic agents with minimal side effects .
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic amino acids in target proteins. This covalent modification can lead to:
- Inhibition of Enzyme Activity : By binding irreversibly to active sites on enzymes.
- Disruption of Protein-Protein Interactions : Affecting cellular signaling pathways critical for cancer progression.
- Induction of Oxidative Stress : Generating reactive oxygen species (ROS) that can lead to cell death in cancerous cells.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2,5-difluoro-3-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-5(9)3-6(7(4)10)13(8,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTFTONSJFYSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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